Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate
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Overview
Description
Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzoate ester linked to a dichlorophenyl group through a methylideneamino bridge. This compound is often used in various chemical and biological research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl 4-aminobenzoate under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then isolated and purified .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(2,3-dichlorophenyl)methylideneamino]benzoate
- Ethyl 4-[(2,5-dichlorophenyl)methylideneamino]benzoate
- Ethyl 4-[(2,6-dichlorophenyl)methylideneamino]benzoate
Uniqueness
Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 2 and 4 positions can enhance its stability and interaction with biological targets compared to other isomers .
Properties
CAS No. |
14632-36-1 |
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Molecular Formula |
C16H13Cl2NO2 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H13Cl2NO2/c1-2-21-16(20)11-4-7-14(8-5-11)19-10-12-3-6-13(17)9-15(12)18/h3-10H,2H2,1H3 |
InChI Key |
VYRKRYIWDIFJAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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